
Spectroscopic Profile of Undecanal: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Undecanal

Cat. No.: B090771 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists,

and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

undecanal (also known as n-undecyl aldehyde or aldehyde C-11), a saturated fatty aldehyde

with applications in the flavor, fragrance, and pharmaceutical industries. The following sections

present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental

protocols for data acquisition. This document is intended to serve as a valuable resource for

researchers and professionals engaged in the analysis and characterization of long-chain

aldehydes.

Spectroscopic Data Presentation
The structural elucidation of undecanal is definitively achieved through a combination of

spectroscopic techniques. Each method provides unique insights into the molecular framework

of the compound. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry are summarized in the tables below for clear and easy comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopic Data for Undecanal
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.76 Triplet (t) 1H
Aldehyde proton (-

CHO)

2.41 Triplet of doublets (td) 2H

Methylene group α to

the carbonyl (-

CH₂CHO)

1.62 Quintet 2H

Methylene group β to

the carbonyl (-

CH₂CH₂CHO)

1.27 Broad singlet ~14H

Methylene groups of

the alkyl chain (-

(CH₂)₇-)

0.88 Triplet (t) 3H
Terminal methyl group

(-CH₃)

Solvent: CDCl₃, Frequency: 90 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data for Undecanal
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Chemical Shift (δ) ppm Assignment

202.47 Carbonyl carbon (-CHO)

43.93 Methylene carbon α to the carbonyl (-CH₂CHO)

31.94 Methylene carbon of the alkyl chain

29.41 Methylene carbons of the alkyl chain

29.26 Methylene carbons of the alkyl chain

22.73 Methylene carbon of the alkyl chain

22.17
Methylene carbon β to the carbonyl (-

CH₂CH₂CHO)

14.09 Terminal methyl carbon (-CH₃)

Solvent: CDCl₃, Frequency: 15.09 MHz.[1]

Table 3: Infrared (IR) Spectroscopic Data for Undecanal
(Liquid Phase)

Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (alkane)

~2855 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1730 Strong
C=O stretch (aldehyde

carbonyl)

~1465 Medium C-H bend (alkane)

Technique: ATR-Neat or Capillary Cell: Neat. Saturated aliphatic aldehydes typically show a

strong C=O bond absorption in the IR region from 1740-1720 cm⁻¹.[1][2] They also exhibit

characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[3][4]

Table 4: Mass Spectrometry (MS) Data for Undecanal
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m/z Relative Intensity Assignment

170 Low [M]⁺ (Molecular ion)

152 Low [M-H₂O]⁺

82 High [C₆H₁₀]⁺

57 High [C₄H₉]⁺

43 Very High [C₃H₇]⁺ (Base Peak)

Technique: Electron Ionization (EI).[5]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above. These protocols are representative for a liquid aldehyde like undecanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of undecanal (approximately 10-20 mg for ¹H NMR, 50-100 mg

for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The

solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: The ¹H NMR spectrum is recorded on a spectrometer

operating at a frequency of 400 MHz.[6] The following parameters are typically used:

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.
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The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and

baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy Protocol: The ¹³C NMR spectrum is recorded on the same

spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H

instrument).[6] A proton-decoupled sequence is used to simplify the spectrum.

Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-220 ppm.

The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm relative

to the solvent peak of CDCl₃ (δ = 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For a liquid sample like undecanal, the spectrum is

conveniently recorded as a neat (undiluted) liquid. A drop of the sample is placed between two

salt plates (e.g., NaCl or KBr) to form a thin film.[7]

Attenuated Total Reflectance (ATR) Protocol: Alternatively, an ATR-FTIR spectrometer can be

used. A drop of undecanal is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically

subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared

radiation by the sample as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction and Ionization: For a volatile liquid like undecanal, Gas Chromatography-

Mass Spectrometry (GC-MS) is a common technique.[8] The sample is injected into a gas

chromatograph, where it is vaporized and separated from any impurities on a capillary column.

The separated undecanal then enters the mass spectrometer. Electron Ionization (EI) is a

standard method for ionizing the sample molecules.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the

abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualization of Spectroscopic Analysis
The following diagrams illustrate the relationships between the different spectroscopic

techniques and the structural information they provide, as well as a typical experimental

workflow.

Spectroscopic Analysis of Undecanal
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Caption: Correlation between spectroscopic methods and structural information for undecanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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